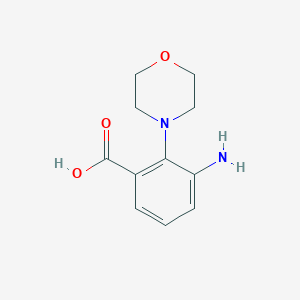

3-Amino-2-(morpholin-4-yl)benzoic acid

CAS No.: 924861-78-9

Cat. No.: VC13350268

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924861-78-9 |

|---|---|

| Molecular Formula | C11H14N2O3 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 3-amino-2-morpholin-4-ylbenzoic acid |

| Standard InChI | InChI=1S/C11H14N2O3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7,12H2,(H,14,15) |

| Standard InChI Key | WNBRVCSRLBCYBR-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=C(C=CC=C2N)C(=O)O |

| Canonical SMILES | C1COCCN1C2=C(C=CC=C2N)C(=O)O |

Introduction

Structural and Physicochemical Properties

The molecular formula of 3-amino-2-(morpholin-4-yl)benzoic acid is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol. Its structure combines a benzoic acid core with a morpholine moiety—a six-membered ring containing one oxygen and one nitrogen atom—and an amino group. Key physicochemical parameters can be extrapolated from analogs:

-

Solubility: Morpholine-containing compounds often exhibit moderate water solubility due to the polar heterocycle, while the benzoic acid group enhances solubility in alkaline aqueous solutions .

-

LogP: Estimated at 1.2–1.8, suggesting balanced lipophilicity suitable for membrane permeability in drug design .

-

pKa: The carboxylic acid group (pKa ~2.5) and amino group (pKa ~9.5) confer pH-dependent ionization, influencing bioavailability .

Comparative data from structurally related compounds, such as 3-amino-4-imidazol-1-yl-benzoic acid (CAS 853743-43-8), highlight the role of substituents in modulating properties. For instance, replacing imidazole with morpholine reduces aromaticity but introduces conformational flexibility .

Synthetic Strategies

Key Reaction Pathways

Synthesis of 3-amino-2-(morpholin-4-yl)benzoic acid likely involves multi-step functionalization of a benzoic acid precursor:

-

Friedel-Crafts Acylation: Introduction of a nitro group at the 2-position via electrophilic substitution, followed by reduction to an amine.

-

Morpholine Incorporation: Nucleophilic aromatic substitution (SNAr) or Ullmann coupling to attach the morpholine ring to the benzene core .

-

Carboxylic Acid Protection/Deprotection: Use of tert-butyl esters or silyl ethers to prevent side reactions during synthesis .

A patent detailing thieno[2,3-b]pyridine-2-carboxamide derivatives (EP2008654A1) demonstrates analogous strategies for introducing morpholine and amino groups into aromatic systems, emphasizing palladium-catalyzed cross-couplings and reductive amination .

Optimization Challenges

-

Regioselectivity: Ensuring precise substitution at the 2- and 3-positions requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Byproduct Formation: Competitive reactions at the carboxylic acid group may necessitate protecting groups or orthogonal deprotection sequences .

Industrial and Regulatory Considerations

Regulatory Status

Future Directions

Drug Discovery

-

Fragment-Based Screening: Use as a building block for kinase inhibitor libraries.

-

Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.

Material Science

-

Coordination Polymers: The carboxylic acid group could anchor metal ions for constructing porous materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume